![molecular formula C16H17ClN4O4 B14710558 N-{4-Chloro-6-methyl-5-[3-(4-nitrophenoxy)propyl]-2-pyrimidinyl}acetamide CAS No. 21428-09-1](/img/structure/B14710558.png)
N-{4-Chloro-6-methyl-5-[3-(4-nitrophenoxy)propyl]-2-pyrimidinyl}acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{4-Chloro-6-methyl-5-[3-(4-nitrophenoxy)propyl]-2-pyrimidinyl}acetamide is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a pyrimidine ring substituted with chloro, methyl, and nitrophenoxypropyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-Chloro-6-methyl-5-[3-(4-nitrophenoxy)propyl]-2-pyrimidinyl}acetamide typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction between appropriate precursors, such as chloroacetyl chloride and methylamine, under controlled conditions.
Substitution Reactions: The chloro and methyl groups are introduced via substitution reactions using reagents like thionyl chloride and methyl iodide.
Attachment of the Nitrophenoxypropyl Group: The nitrophenoxypropyl group is attached through a nucleophilic substitution reaction involving 4-nitrophenol and 3-chloropropylamine.
Acetylation: The final step involves acetylation of the pyrimidine ring using acetic anhydride to form the acetamide derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key considerations include temperature control, reaction time, and the use of catalysts to enhance reaction efficiency.
化学反应分析
Types of Reactions
N-{4-Chloro-6-methyl-5-[3-(4-nitrophenoxy)propyl]-2-pyrimidinyl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using agents like sodium borohydride can convert nitro groups to amino groups.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
科学研究应用
N-{4-Chloro-6-methyl-5-[3-(4-nitrophenoxy)propyl]-2-pyrimidinyl}acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of N-{4-Chloro-6-methyl-5-[3-(4-nitrophenoxy)propyl]-2-pyrimidinyl}acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For instance, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.
相似化合物的比较
Similar Compounds
N-{4-Chloro-6-methyl-5-[3-(4-nitrophenoxy)propyl]-2-pyrimidinyl}acetamide: Unique due to its specific substitution pattern and functional groups.
N-{4-Chloro-6-methyl-5-[3-(4-aminophenoxy)propyl]-2-pyrimidinyl}acetamide: Similar structure but with an amino group instead of a nitro group.
N-{4-Chloro-6-methyl-5-[3-(4-hydroxyphenoxy)propyl]-2-pyrimidinyl}acetamide: Similar structure but with a hydroxy group instead of a nitro group.
Uniqueness
This compound is unique due to its specific combination of chloro, methyl, and nitrophenoxypropyl groups, which confer distinct chemical and biological properties
属性
CAS 编号 |
21428-09-1 |
|---|---|
分子式 |
C16H17ClN4O4 |
分子量 |
364.78 g/mol |
IUPAC 名称 |
N-[4-chloro-6-methyl-5-[3-(4-nitrophenoxy)propyl]pyrimidin-2-yl]acetamide |
InChI |
InChI=1S/C16H17ClN4O4/c1-10-14(15(17)20-16(18-10)19-11(2)22)4-3-9-25-13-7-5-12(6-8-13)21(23)24/h5-8H,3-4,9H2,1-2H3,(H,18,19,20,22) |
InChI 键 |
YFWIRVURBWFXKW-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=NC(=N1)NC(=O)C)Cl)CCCOC2=CC=C(C=C2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


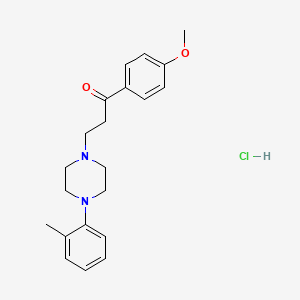
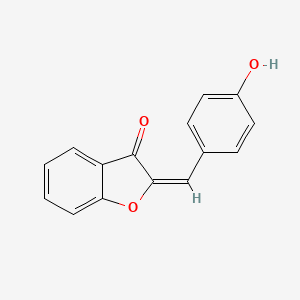

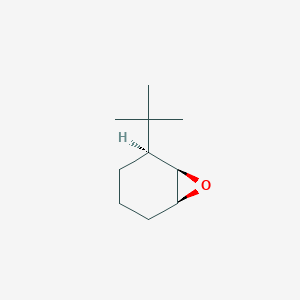
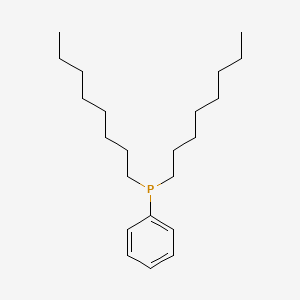
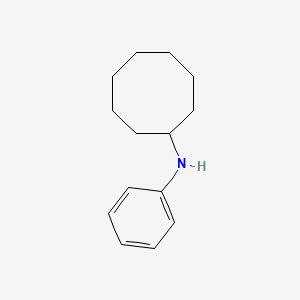


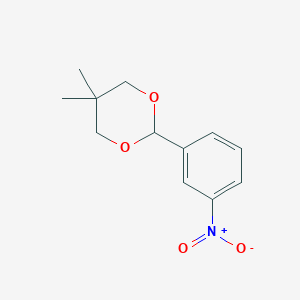

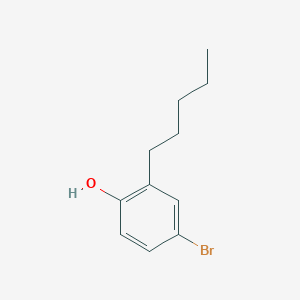
![4-[(3,3-Dimethylbicyclo[2.2.1]heptan-2-yl)methyl]-2-methoxyphenol](/img/structure/B14710557.png)


